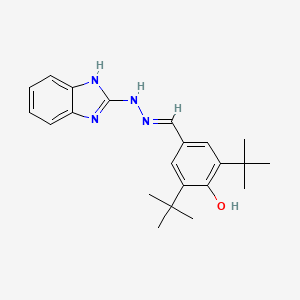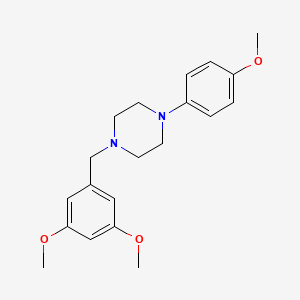![molecular formula C18H21FN2O B6044404 4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B6044404.png)
4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol, also known as F13714, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a member of the phenol family and has a piperidine ring attached to it. The chemical formula of F13714 is C20H23FN2O, and it has a molecular weight of 326.41 g/mol.
作用機序
The mechanism of action of 4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol is not fully understood. However, it is believed that 4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol acts as a partial agonist at the dopamine D4 receptor. By binding to the receptor, 4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol can modulate the activity of the receptor and alter the release of dopamine in the brain. This can lead to changes in mood, emotion, and cognition.
Biochemical and Physiological Effects:
4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol has been shown to have a number of biochemical and physiological effects. In animal studies, 4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol has been shown to increase dopamine release in the prefrontal cortex, a brain region involved in the regulation of mood, emotion, and cognition. 4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol has also been shown to improve cognitive performance in animal models of schizophrenia. Additionally, 4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol has been shown to have antidepressant-like effects in animal models of depression.
実験室実験の利点と制限
One of the advantages of using 4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol in lab experiments is its high affinity for the dopamine D4 receptor. This makes it a useful tool for studying the role of the dopamine D4 receptor in various physiological and pathological processes. However, one of the limitations of using 4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol in lab experiments is its complex synthesis method. This can make it difficult to obtain large quantities of 4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol for use in experiments.
将来の方向性
There are many future directions for the study of 4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol. One potential direction is the development of new drugs based on the structure of 4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol. These drugs could be used to treat a variety of mental disorders, including schizophrenia and depression. Another potential direction is the study of the role of the dopamine D4 receptor in addiction and substance abuse. 4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol could be used as a tool to investigate the mechanisms underlying addiction and to develop new treatments for addiction. Finally, 4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol could be used to study the role of the dopamine D4 receptor in other physiological processes, such as learning and memory.
合成法
4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol can be synthesized using a multi-step reaction sequence. The first step involves the reaction of 3-fluoroaniline with piperidine to form 3-[(3-fluorophenyl)amino]-1-piperidine. The second step involves the reaction of 3-[(3-fluorophenyl)amino]-1-piperidine with paraformaldehyde to form 4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol. The synthesis of 4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol has been studied for its potential use in various scientific research applications. One of the main applications of 4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol is in the field of neuroscience. 4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol has been shown to have a high affinity for the dopamine D4 receptor, which is involved in the regulation of mood, emotion, and cognition. 4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol has also been studied for its potential use in the treatment of schizophrenia, a mental disorder characterized by delusions, hallucinations, and disordered thinking.
特性
IUPAC Name |
4-[[3-(3-fluoroanilino)piperidin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c19-15-3-1-4-16(11-15)20-17-5-2-10-21(13-17)12-14-6-8-18(22)9-7-14/h1,3-4,6-9,11,17,20,22H,2,5,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAVIFYDZDEGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[1-methyl-2-(2-thienyl)ethyl]-2-pyridinamine](/img/structure/B6044321.png)
![2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}-N-3-pyridinylacetamide](/img/structure/B6044325.png)

![N-(4-fluoro-2-methylphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6044337.png)
![methyl (1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6044342.png)

![N-(3,4-dimethoxyphenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine](/img/structure/B6044349.png)

![methyl 5-{1-[(4-methoxyphenyl)amino]propylidene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6044375.png)
![2-[(3-chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6044376.png)
![4-[(1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methyl]morpholine](/img/structure/B6044379.png)
![3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6044391.png)

![ethyl (4-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6044400.png)